![molecular formula C25H25N3O5 B2843502 1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448052-02-5](/img/structure/B2843502.png)
1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one is a useful research compound. Its molecular formula is C25H25N3O5 and its molecular weight is 447.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Mode of Action
Similar compounds have been shown to interact with various biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. The compound’s structural features, such as its size, polarity, and the presence of functional groups, suggest that it may have good oral bioavailability and could be metabolized by common metabolic pathways .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been shown to have various biological effects, including anti-inflammatory, antiviral, and anticancer activities .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the pH of the environment, as changes in pH can affect the compound’s ionization state and, therefore, its ability to interact with its targets .
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one, and what challenges arise during purification?
- Methodological Answer : The synthesis involves multi-step organic reactions, including pyrazole ring formation via cyclocondensation of hydrazines with diketones, followed by coupling to the spirochroman-pyrrolidinone core. A critical step is the purification of intermediates using column chromatography (ethyl acetate/hexane gradients) and recrystallization (e.g., 2-propanol). Challenges include low yields due to steric hindrance in the spirocyclic system and residual solvent removal. Confirming intermediate purity via TLC and HPLC is essential .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Advanced spectroscopic techniques are employed:
- NMR : 1H and 13C NMR confirm substituent positions (e.g., methoxy groups at 2,5-positions on phenyl, methyl on pyrazole).
- X-ray crystallography : Resolves spirocyclic stereochemistry (e.g., dihedral angles between chroman and pyrrolidinone rings).
- HRMS : Validates molecular formula (e.g., [M+H]+ with <2 ppm error).
- IR : Confirms carbonyl (C=O) and aromatic C-H stretches .
Q. What biological targets or pathways are associated with this compound?
- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) predict interactions with kinases or GPCRs due to the spirocyclic scaffold’s conformational flexibility. In vitro assays (e.g., enzyme inhibition, cell viability) are required to validate targets. Structural analogs show activity against cancer cell lines via apoptosis induction, suggesting potential mechanisms involving Bcl-2 or caspase pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for intermediates during synthesis?
- Methodological Answer : Contradictions (e.g., unexpected 1H NMR splitting patterns) often arise from rotational isomerism or impurities. Solutions include:
- Variable-temperature NMR : To identify dynamic rotational states.
- 2D NMR (COSY, HSQC) : To assign coupled protons and carbons unambiguously.
- Recrystallization with alternative solvents : To isolate stable conformers.
- DFT calculations : To model energetically favorable conformations .
Q. What strategies optimize the enantiomeric purity of the spirocyclic core?
- Methodological Answer : Asymmetric synthesis methods:
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives during cyclization.
- Catalytic asymmetric induction : Employ Pd-catalyzed cross-couplings with chiral ligands (e.g., Josiphos).
- Chiral HPLC : Separate enantiomers post-synthesis using columns like Chiralpak IA/IB.
- Circular dichroism (CD) : Verify absolute configuration post-purification .
Q. How do substituents on the pyrazole ring influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Systematic substitution : Replace 2,5-dimethoxy groups with electron-withdrawing (e.g., -NO2) or donating (-OH) groups.
- In silico ADMET profiling : Predict bioavailability and toxicity (e.g., LogP, polar surface area).
- Biological assays : Compare IC50 values across analogs (e.g., Table 1 in ).
- Crystallographic studies : Correlate binding pocket interactions with activity .
属性
IUPAC Name |
1'-[5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carbonyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-27-20(13-19(26-27)18-12-16(31-2)8-9-22(18)32-3)24(30)28-11-10-25(15-28)14-21(29)17-6-4-5-7-23(17)33-25/h4-9,12-13H,10-11,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTODZDQNTZOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。